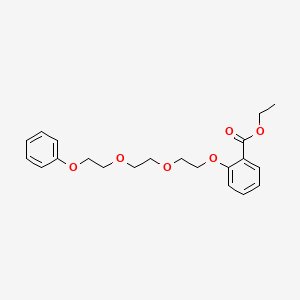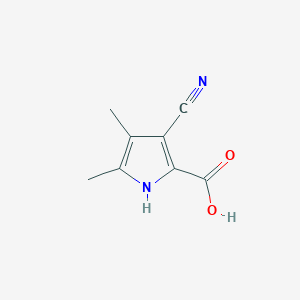
3-cyano-4,5-dimethyl-1H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyano-4,5-dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with a pyrrole ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-4,5-dimethyl-1H-pyrrole-2-carboxylic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3,5-dimethylpyrrole with cyanoacetic acid in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as crystallization or chromatography to obtain high-purity this compound.
化学反应分析
Types of Reactions
3-cyano-4,5-dimethyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,3-dicarboxylic acid derivatives, while reduction can produce 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylic acid.
科学研究应用
3-cyano-4,5-dimethyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-cyano-4,5-dimethyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group and carboxylic acid moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
3,5-Dimethyl-1H-pyrrole-2-carboxylic acid: Lacks the cyano group, which affects its reactivity and applications.
4,5-Dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester: An ester derivative with different solubility and reactivity properties.
3,5-Dimethyl-1H-pyrrole-2-carboxylic acid methyl ester: Another ester derivative with distinct chemical behavior.
Uniqueness
3-cyano-4,5-dimethyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both cyano and carboxylic acid functional groups. These groups confer specific chemical properties, making it a versatile compound for various synthetic and research applications.
属性
CAS 编号 |
26187-37-1 |
|---|---|
分子式 |
C8H8N2O2 |
分子量 |
164.16 g/mol |
IUPAC 名称 |
3-cyano-4,5-dimethyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2/c1-4-5(2)10-7(8(11)12)6(4)3-9/h10H,1-2H3,(H,11,12) |
InChI 键 |
SEQLHYHCPZYJRX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC(=C1C#N)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2'-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B12892962.png)
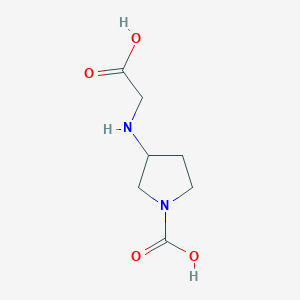
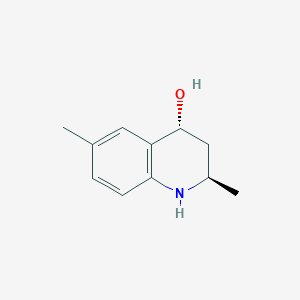

![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B12892983.png)
![2-(Ethyl{(4R)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12892993.png)
![4H-Pyrazolo[1,5-a]benzimidazole-2-carboxamide](/img/structure/B12892997.png)
![Copper;4-methyl-2-[2-[(5-methyl-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate](/img/structure/B12893004.png)
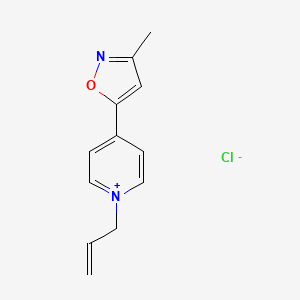
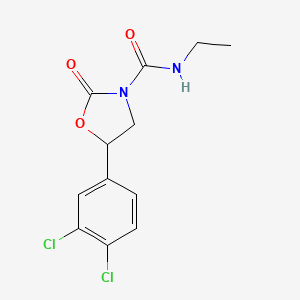
![4-[(4-Chlorophenyl)methyl]-7-methoxy-6-[(propan-2-yl)oxy]isoquinoline](/img/structure/B12893018.png)
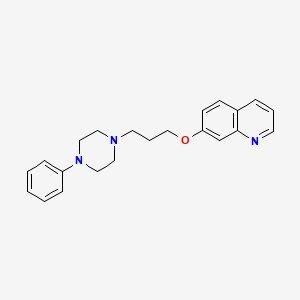
![1,3-Dioxo-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-4-yl acetate](/img/structure/B12893034.png)
